molecular formula C10H17N3O B1408975 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine CAS No. 1878768-71-8

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine

Cat. No.: B1408975
CAS No.: 1878768-71-8
M. Wt: 195.26 g/mol
InChI Key: AZTCRKDTLUFUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The ethoxy group attached to the pyrazole ring further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-ethoxy-1H-pyrazole with piperidine under specific conditions. One common method includes:

    Starting Materials: 4-ethoxy-1H-pyrazole and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Solvent: A polar aprotic solvent like dimethylformamide or dimethyl sulfoxide is used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The ethoxy group on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazole-piperidine derivatives.

    Substitution: Formation of halogenated or other substituted pyrazole-piperidine derivatives.

Scientific Research Applications

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-1-yl)piperidine
  • 4-(4-Methyl-1H-pyrazol-1-yl)piperidine
  • 4-(4-Chloro-1H-pyrazol-1-yl)piperidine

Uniqueness

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to penetrate biological membranes, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-(4-ethoxypyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-14-10-7-12-13(8-10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCRKDTLUFUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.